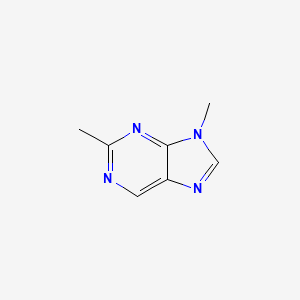

2,9-Dimethyl-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N4 |

|---|---|

Molecular Weight |

148.17 g/mol |

IUPAC Name |

2,9-dimethylpurine |

InChI |

InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)11(2)4-9-6/h3-4H,1-2H3 |

InChI Key |

ANQNPMRPZVJUMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C(=N1)N(C=N2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,9 Dimethyl 9h Purine and Its Derivatives

Strategies for Direct Methylation of the Purine (B94841) Ring System at C2 and N9

Direct methylation of the purine ring at the C2 and N9 positions is a fundamental approach for the synthesis of 2,9-Dimethyl-9H-purine. The regioselectivity of methylation is a critical challenge as purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). beilstein-journals.org The methylation at the N9 position is often favored due to its higher intrinsic nucleophilicity in many purine systems. beilstein-journals.orgresearchgate.net Common methylating agents like methyl iodide or dimethyl sulfate (B86663) are employed, typically in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which facilitate the nucleophilic attack.

Controlling the regioselectivity to achieve specific methylation at N9 and C2 often requires a multi-step approach or the use of protecting groups. For instance, starting with a purine derivative already substituted at other positions can direct methylation to the desired locations. The electronic properties of existing substituents on the purine ring can significantly influence the nucleophilicity of the nitrogen atoms, thereby affecting the site of methylation. beilstein-journals.org

De Novo Synthesis Routes for Constructing the this compound Core

De novo synthesis offers a versatile alternative to direct modification, allowing for the construction of the this compound core from simpler acyclic or heterocyclic precursors. This approach provides greater control over the final substitution pattern. The de novo pathway for purine biosynthesis in nature involves a ten-reaction sequence starting from phosphoribosyl pyrophosphate to form inosine (B1671953) monophosphate (IMP). biorxiv.orgplos.org Synthetic organic chemistry adapts these principles by building the purine ring system in a stepwise manner.

A common strategy involves the cyclization of a substituted pyrimidine (B1678525) precursor, which already contains one of the rings of the purine system. For example, a 4,5-diaminopyrimidine (B145471) can be reacted with a one-carbon source, such as formic acid or an orthoformate, to form the imidazole (B134444) portion of the purine ring. thieme-connect.de To synthesize this compound, a pyrimidine precursor bearing a methyl group at the position corresponding to C2 of the purine and a methyl group on one of the amino nitrogens (destined to become N9) would be utilized.

Another approach involves the construction of the purine ring from imidazole derivatives. rsc.org By starting with an appropriately substituted imidazole, the pyrimidine ring can be annulated onto it. These de novo routes are particularly valuable for creating purine analogs with substitution patterns that are difficult to achieve through direct functionalization of the pre-formed purine ring.

Regioselective Alkylation Reactions for N9 Substitution in Purine Precursors

Achieving regioselective alkylation at the N9 position of purine precursors is a crucial step in the synthesis of many biologically active compounds, including derivatives of this compound. ub.edumdpi.com Direct alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.gov However, the ratio of these isomers can be influenced by various factors, including the nature of the purine substrate, the alkylating agent, the solvent, and the base used. beilstein-journals.orgub.edu

To enhance N9 selectivity, various strategies have been developed. The use of specific bases, such as tetrabutylammonium (B224687) hydroxide, has been shown to improve N9 regioselectivity in microwave-assisted reactions. ub.edu Steric hindrance can also play a role; bulky substituents on the purine ring can direct alkylation to the less sterically hindered N9 position. beilstein-journals.orgmdpi.com For instance, a bulky group at the C6 position may sterically block the N7 position, favoring N9 alkylation. mdpi.com

| Purine Substrate | Alkylating Agent | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| 6-Chloropurine | Methyl iodide | DBU, acetonitrile, 48h | Mixture of N7 and N9 isomers (low yield) | ub.edu |

| 6-Chloropurine | Methyl bromide | (Bu)4NOH, microwave | Regioselective N9-methylation | ub.edu |

| Guanine (B1146940) derivative (1b) | Alkyl bromide | Base | Mixture of N7 and N9 isomers | mdpi.com |

| Guanine derivative (1b) | Cyclohexylmethanol | Mitsunobu conditions | Improved N9 selectivity over classical alkylation | mdpi.com |

Annulation and Cyclization Reactions in the Formation of Substituted Purines

Annulation and cyclization reactions are powerful tools for the synthesis of the purine scaffold and its substituted derivatives. researchgate.netsnnu.edu.cn These reactions typically involve the formation of one of the heterocyclic rings of the purine system from a precursor that already contains the other ring. A widely used method is the cyclization of 4,5-diaminopyrimidines with various one-carbon reagents to construct the imidazole ring. thieme-connect.de Depending on the cyclizing agent used, different substituents can be introduced at the C8 position of the purine. For example, using orthoesters can lead to 8-alkylpurines. thieme-connect.de

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex purine analogs. For instance, a domino Knoevenagel/enamine cyclization can be employed to form condensed purine systems. researchgate.net The regioselectivity of these cyclization reactions is often controlled by the nature of the substituents on the starting materials. researchgate.net

Another strategy involves the formal [3+2] annulation of donor-acceptor cyclopropanes with purines, which can lead to the formation of dearomatized purine frameworks with high enantioselectivity. snnu.edu.cn This method has been successfully applied to N9-alkenyl-substituted purines. snnu.edu.cn These advanced cyclization strategies provide access to a diverse range of purine derivatives that would be challenging to synthesize via more traditional methods.

Advanced Catalytic and Green Chemistry Approaches in Purine Synthesis

Modern synthetic chemistry has increasingly focused on the development of more efficient and environmentally friendly methods. In the context of purine synthesis, advanced catalytic and green chemistry approaches have emerged as powerful tools.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable for the functionalization of the purine ring. nih.govresearchgate.net This reaction allows for the formation of carbon-carbon bonds by coupling a halogenated purine with an organoboron compound in the presence of a palladium catalyst. nih.govresearchgate.net It is a versatile method for introducing a wide variety of aryl and alkenyl substituents at the C2, C6, and C8 positions of the purine core. researchgate.netacs.org

The reactivity of halopurines in Suzuki-Miyaura coupling generally follows the order of C6 > C2 > C8. researchgate.net This chemoselectivity allows for the stepwise functionalization of di- or tri-halogenated purines. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. acs.orgmdpi.com For instance, the use of water-soluble ligands like TPPTS enables the reaction to be performed in aqueous media, aligning with the principles of green chemistry. nih.gov

| Halopurine Substrate | Coupling Partner | Catalyst/Ligand | Key Outcome | Reference |

|---|---|---|---|---|

| 6-Chloropurine ribonucleoside | Aryl/heteroaryl boronic acids | Pd-132 | Formation of 6-heteroaryl-2-aminopurine ribonucleosides | acs.org |

| 6-Chloropurine derivatives | Phenylboronic acids | Pd(PPh3)4 | Synthesis of 6-phenylpurine derivatives | acs.org |

| 2-, 6-, or 8-Halopurines | Aryl- and alkenylboronic acids | Not specified | Synthesis of 2-, 6-, or 8-aryl- and -alkenylpurines | researchgate.net |

| Halogenated purine nucleosides | Aryl boronic acids | Pd(OAc)2/TPPTS | General method for Suzuki coupling of nucleosides | nih.gov |

Mitsunobu Protocol in Purine Derivative Synthesis

The Mitsunobu reaction is a versatile and widely used method for the synthesis of purine derivatives, particularly for the N9-alkylation of the purine ring. mdpi.comrsc.org This reaction involves the coupling of a purine with a primary or secondary alcohol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.orgtandfonline.com A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the chiral center of the alcohol, making it valuable for the stereospecific synthesis of chiral purine derivatives. rsc.orgrsc.org

The Mitsunobu reaction often provides better N9 regioselectivity compared to traditional alkylation methods using alkyl halides. mdpi.com However, the regioselectivity can be influenced by the substituents on the purine ring and the nature of the alcohol. tandfonline.com In some cases, N7-alkylation can occur as a side reaction. tandfonline.com Microwave-assisted Mitsunobu reactions have been developed to improve reaction times and yields. rsc.orgchim.it This protocol has been successfully employed in the synthesis of a variety of N9-substituted purines with diverse functionalities. acs.org

Microwave-Assisted Synthetic Procedures

The application of microwave irradiation has become a cornerstone in the green and efficient synthesis of purine derivatives. researchgate.net This technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved regioselectivity, and higher yields, all while being more environmentally friendly due to the use of closed systems. researchgate.nettandfonline.com While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, general procedures for analogous purine derivatives are well-established and directly applicable.

Microwave-assisted synthesis of purine derivatives often involves the alkylation of a purine nucleobase. cdnsciencepub.com For the synthesis of this compound, a suitable precursor such as 2-methyl-9H-purine could be subjected to methylation. The reaction typically proceeds by treating the purine base with a methylating agent (e.g., methyl iodide) in a suitable solvent under microwave irradiation. The regioselectivity of the alkylation, particularly the distinction between N7 and N9 isomers, can be effectively controlled under microwave conditions, often favoring the thermodynamically more stable N9-isomer. tandfonline.com The use of microwave heating can accelerate the reaction, leading to the desired product in minutes as opposed to hours. arabjchem.org

Table 1: Representative Conditions for Microwave-Assisted Purine Synthesis

| Reactant | Reagent | Solvent | Microwave Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Purine Nucleobase | Alkylating Agent | Water or DMF | 100-150°C, 5-30 min | N-Alkyl Purine | Good to High | researchgate.net, researchgate.net |

| 6-Chloropurine | Glycosyl Donor | Acetonitrile | 120°C, 10-20 min | Purine Nucleoside | High | rsc.org |

| 5,6-Diaminopyrimidine | Aldehyde/Formamide | N/A | Variable | Substituted Purine | High | researchgate.net |

Chemical Modifications and Derivatization of the this compound Nucleus

The this compound scaffold serves as a versatile template for further chemical modification. The purine ring system has multiple sites amenable to derivatization, allowing for the introduction of a wide array of functional groups. These modifications, including halogenation, amination, thiolation, selenylation, and various coupling reactions, are crucial for developing new molecules with tailored properties. researchgate.netrsc.org

Halogenation and Amination Reactions

Halogenation is a key step in functionalizing the purine nucleus, as the introduced halogen atom can act as a leaving group for subsequent nucleophilic substitution reactions. mdpi.com Direct C-H halogenation can be challenging, but methods for the halogenation of purine derivatives are known. For instance, treatment with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the C8 position of the purine ring. The C6 position can also be halogenated, often starting from a 6-hydroxypurine (hypoxanthine) derivative.

Once halogenated, the this compound derivative can undergo amination. The chlorine atoms at the C2 and C6 positions of purine rings are known to be susceptible to substitution by amines. This reaction is typically carried out by heating the halogenated purine with the desired amine, sometimes in the presence of a base. This provides a straightforward route to a variety of N-substituted aminopurines. Deaminative halogenation, where a primary amine is converted into a halide, represents another advanced strategy for modifying purine structures. nih.gov

Table 2: Halogenation and Amination of Purine Derivatives

| Substrate | Reagent | Product Type | Position of Reaction | Reference |

|---|---|---|---|---|

| C6-chloropurine derivative | N-Lithium morpholide | C8-morpholino purine | C8 | mdpi.com |

| 6-Thiol-9-arabinosylpurine | Chlorine gas | 6-Chloro derivative | C6 | google.com |

| Halogenated Purine | Methylamine | 6-Methylamino purine | C6 | google.com |

| 2,6-dichloropurine | Amines | 2,6-diamino purine | C2, C6 |

Thiolation and Selenylation Procedures

The introduction of sulfur (thiolation) and selenium (selenylation) moieties onto the purine ring yields derivatives with significant chemical and biological interest. researchgate.netrsc.org Thiolation can be achieved by reacting a halogenated purine, such as a 6-chloro-2,9-dimethyl-9H-purine, with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. This process typically results in the formation of a mercaptopurine derivative.

Similarly, selenylation can be accomplished. A recent review highlights the generation of selenotetrazole-purine derivatives through a multi-step synthetic process. researchgate.net Direct thiolation and selenylation of imidazole rings, a component of the purine structure, has been achieved using iodine-promoted reactions with disulfides or diselenides, suggesting a potential pathway for functionalizing the C8 position of the purine core. researchgate.net Photocatalytic methods for the thiolation and selenylation of anilines have also been reported, indicating modern synthetic avenues that could be adapted for purine chemistry. beilstein-journals.org

Condensation and Coupling Reactions

Condensation and coupling reactions are powerful tools for elaborating the this compound structure, enabling the formation of complex molecules. researchgate.netrsc.org

Condensation reactions can occur, for example, at the C8 position if it bears a suitable functional group. Cyclocondensation of 5,6-diaminouracil (B14702) derivatives (structurally related to purine precursors) with other reagents is a known method to form the fused purine system. rsc.org

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted purines. rsc.org Palladium-catalyzed reactions are particularly prominent. For instance, the cyano group can be introduced at the C2 or C6 positions via cross-coupling of chloropurines with potassium cyanide (KCN). clockss.org This cyano group can then be converted into an acyl group by reaction with a Grignard reagent. clockss.org

Direct C-H arylation at the C8 position of purines can be achieved using aryl iodides in the presence of a copper catalyst (CuI). rsc.org Palladium catalysts are also used for direct C-H functionalization. rsc.org Furthermore, Pd(0)-catalyzed cross-coupling reactions have been employed to synthesize 2-amidopurines from 2-chloropurines and amides, or from amines in the presence of carbon monoxide. nih.gov These methods provide access to a wide range of C-C and C-N bond formations on the purine scaffold.

Table 3: Coupling Reactions on the Purine Nucleus

| Reaction Type | Catalyst | Reactants | Product | Position | Reference |

|---|---|---|---|---|---|

| C-H Arylation | CuI | Purine + Aryl Iodide | C8-Arylpurine | C8 | rsc.org |

| Cross-Coupling | Pd(0) | 2-Chloropurine + Amide | 2-Amidopurine | C2 | nih.gov |

| Cross-Coupling | Pd(0) | Chloropurine + KCN | Cyanopurine | C2, C6 | clockss.org |

| C-H Cyanation | Rh(I) | N-Benzylpurine + Cyanating agent | C8-Cyanopurine | C8 | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,9 Dimethyl 9h Purine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,9-Dimethyl-9H-purine, NMR analysis is crucial for confirming the specific substitution pattern on the purine (B94841) core, distinguishing it from other possible dimethylpurine isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides a map of the hydrogen atoms in a molecule. In the case of this compound, the spectrum is characterized by four distinct signals, confirming the presence of four unique proton environments.

The spectrum displays two singlets in the aromatic region, corresponding to the C-6 and C-8 protons of the purine ring. Their singlet multiplicity indicates a lack of coupling to adjacent protons, which is consistent with the substitution pattern. The H-6 proton typically appears at a higher field (lower chemical shift) than the H-8 proton.

Two additional singlets are observed in the aliphatic region, corresponding to the two methyl groups. The signal for the N-methyl group (9-CH₃) is significantly deshielded and appears at a lower field compared to the C-methyl group (2-CH₃). This deshielding effect is due to the direct attachment of the methyl group to the electronegative nitrogen atom (N-9) within the heterocyclic ring system. The integration of each signal corresponds to the number of protons it represents (1H for the aromatic protons and 3H for each methyl group), further validating the structural assignment.

Table 3.1.1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-6 | 8.82 | s (singlet) | 1H |

| H-8 | 7.87 | s (singlet) | 1H |

| 9-CH₃ | 4.10 | s (singlet) | 3H |

| 2-CH₃ | 2.71 | s (singlet) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound exhibits seven distinct signals, corresponding to the seven unique carbon atoms in the structure (five in the purine core and two from the methyl substituents).

The chemical shifts of the ring carbons (C-2, C-4, C-5, C-6, C-8) are highly informative. The quaternary carbons C-2, C-4, and C-5, and the methine carbons C-6 and C-8, all resonate in the aromatic region, with their specific shifts influenced by their position relative to the nitrogen atoms and substituents. For instance, C-2, C-4, C-6, and C-8 are significantly deshielded due to their proximity to electronegative nitrogen atoms. The signals for the two methyl carbons appear in the aliphatic region at a much higher field. The N-methyl carbon (9-CH₃) is typically observed at a slightly lower field than the C-methyl carbon (2-CH₃). The presence of exactly seven signals confirms the molecular formula and the specific isomeric structure.

Table 3.1.2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 160.1 |

| C-6 | 152.9 |

| C-4 | 151.7 |

| C-8 | 142.5 |

| C-5 | 132.8 |

| 9-CH₃ | 32.4 |

| 2-CH₃ | 21.8 |

Two-Dimensional NMR Techniques for Connectivity

While 1D NMR spectra suggest the structure, two-dimensional (2D) NMR experiments provide definitive proof by establishing correlations between nuclei. For this compound, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly decisive. HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons.

Key HMBC correlations that unambiguously confirm the structure include:

Correlation from 9-CH₃ protons: The protons of the methyl group at δ 4.10 show strong correlations to the carbon signals for C-4 (δ 151.7) and C-8 (δ 142.5). This three-bond correlation is only possible if the methyl group is attached to N-9, thus locking its position.

Correlation from H-8 proton: The aromatic proton at δ 7.87 (H-8) shows correlations to C-4 (δ 151.7) and C-5 (δ 132.8), confirming its placement in the imidazole (B134444) portion of the purine ring.

Correlation from H-6 proton: The aromatic proton at δ 8.82 (H-6) shows correlations to C-2 (δ 160.1), C-4 (δ 151.7), and C-5 (δ 132.8), confirming its position in the pyrimidine (B1678525) ring.

Correlation from 2-CH₃ protons: The protons of the methyl group at δ 2.71 show a strong correlation to the C-2 carbon (δ 160.1), confirming its attachment at the C-2 position.

Together, these 2D NMR correlations create an interlocking web of connectivity that leaves no ambiguity regarding the placement of the two methyl groups at the C-2 and N-9 positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and, through high-resolution analysis, its elemental formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like purine derivatives. In positive ion mode, ESI typically generates a protonated molecular ion, [M+H]⁺. For this compound (C₇H₈N₄), which has a nominal molecular weight of 148 Da, the ESI-MS spectrum is dominated by a single major peak.

Expected Ion: [C₇H₈N₄ + H]⁺

Expected m/z: 149.1

The observation of this intense ion at m/z 149 confirms that the molecular weight of the synthesized compound is 148 Da, which is consistent with the target structure of this compound. The absence of significant fragmentation underscores the "soft" nature of the ESI technique.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental composition, as each element has a unique, non-integer mass defect.

For this compound, the exact mass of the protonated ion [M+H]⁺ (formula C₇H₉N₄⁺) can be calculated using the monoisotopic masses of the elements. This calculated value is then compared to the experimentally observed mass. An agreement within a very small tolerance (typically < 5 parts per million, ppm) provides extremely high confidence in the assigned molecular formula. This capability allows HRMS to distinguish C₇H₈N₄ from other potential elemental compositions that might have the same nominal mass of 148 Da.

Table 3.2.2: Representative HRMS-ESI Data for this compound

| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

|---|---|---|---|

| [C₇H₈N₄ + H]⁺ | 149.08272 | 149.08251 | -1.41 |

The excellent agreement between the calculated and observed mass, with a deviation of only -1.41 ppm, unequivocally confirms the elemental formula as C₇H₈N₄, completing the structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds are sensitive to their chemical environment, providing a molecular fingerprint. For purine derivatives, IR spectra reveal characteristic absorptions corresponding to the vibrations of the purine ring system and its substituents.

In the case of this compound analogues, the IR spectra are dominated by bands arising from C-H, C=N, C=C, and C-N stretching and bending vibrations within the heterocyclic framework. The methyl groups introduce specific C-H stretching and bending vibrations. The absence of an N-H bond in the purine ring of N-methylated analogues, such as in this compound, simplifies the 3 µm region of the spectrum (around 3300 cm⁻¹) where N-H stretching bands typically appear. nih.gov

A study on various substituted purines and pyrimidines provides insight into the expected IR absorption bands. nsf.gov For N-methylated purines like theophylline (B1681296) (1,3-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine), characteristic bands are observed for the purine ring and the methyl groups. nih.gov Based on data from related compounds, a table of expected characteristic IR absorptions for a dimethylated purine like this compound can be compiled.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group Assignment |

| C-H Stretch (Aromatic/Heteroaromatic) | 3100 - 3000 | C-H bonds of the purine ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | C-H bonds of the methyl groups |

| C=N Stretch | 1680 - 1620 | Imine bonds within the purine ring |

| C=C Stretch | 1600 - 1475 | Carbon-carbon double bonds in the purine ring |

| C-N Stretch | 1380 - 1250 | Carbon-nitrogen single bonds in the purine ring |

| CH₃ Bending | 1465 - 1440 (asymmetric), 1380 - 1370 (symmetric) | Bending vibrations of the methyl groups |

| Ring Vibrations | Various bands in the fingerprint region (1500 - 600) | Skeletal vibrations of the purine ring |

This table is generated based on general IR spectroscopy principles and data from related purine analogues.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and its packing in the solid state.

A study on 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine shows that the imidazole and pyrimidine rings are nearly planar. bohrium.com The crystal packing in this analogue is stabilized by weak C-H···N interactions, forming chains of molecules. bohrium.com Similarly, the crystal structure of 1,3-dimethylpurine-2,6-dione derivatives has been extensively studied, revealing details about their hydrogen bonding patterns and molecular conformations. researchgate.netlew.ro

Based on the crystallographic data of related dimethylated purine analogues, the following table presents expected bond lengths and angles for the core purine structure.

| Parameter | Atom 1 | Atom 2 | Typical Value (Å or °) |

| Bond Length | N1 | C2 | ~1.34 Å |

| Bond Length | C2 | N3 | ~1.32 Å |

| Bond Length | N3 | C4 | ~1.35 Å |

| Bond Length | C4 | C5 | ~1.38 Å |

| Bond Length | C5 | C6 | ~1.41 Å |

| Bond Length | C6 | N1 | ~1.37 Å |

| Bond Length | C4 | N9 | ~1.37 Å |

| Bond Length | N9 | C8 | ~1.34 Å |

| Bond Length | C8 | N7 | ~1.31 Å |

| Bond Length | N7 | C5 | ~1.39 Å |

| Bond Angle | C6 | N1 | C2 |

| Bond Angle | N1 | C2 | N3 |

| Bond Angle | C2 | N3 | C4 |

| Bond Angle | N3 | C4 | C5 |

| Bond Angle | C4 | C5 | C6 |

| Bond Angle | C5 | C6 | N1 |

| Bond Angle | C5 | C4 | N9 |

| Bond Angle | C4 | N9 | C8 |

| Bond Angle | N9 | C8 | N7 |

| Bond Angle | C8 | N7 | C5 |

| Bond Angle | N7 | C5 | C4 |

This table is compiled from crystallographic data of representative N-methylated purine analogues. Actual values for this compound may vary slightly.

Thermoanalytical Techniques for Investigating Thermal Behavior of Purine Derivatives

Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. nih.gov DSC measures the heat flow into or out of a sample during a temperature change, allowing for the determination of melting points, phase transitions, and enthalpies of fusion. sitp.ac.cn

The thermal behavior of several purine derivatives, including theophylline and caffeine, has been investigated. researchgate.netiucr.orgiucr.orgresearchgate.net These studies show that the thermal stability and decomposition pathways are influenced by the substitution pattern on the purine ring. researchgate.net For example, TGA curves of theophylline show that it is stable up to approximately 250°C, after which it undergoes a single-step mass loss. iucr.org Caffeine is stable up to around 175°C before complete mass loss occurs. iucr.org

DSC analysis of these compounds reveals endothermic peaks corresponding to melting and subsequent evaporation or decomposition. iucr.org The melting point and enthalpy of fusion are characteristic properties that depend on the crystal lattice energy and intermolecular forces.

The following table summarizes the thermal properties of some common purine derivatives, which can serve as a reference for predicting the behavior of this compound.

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Thermal Events |

| Theophylline | ~272 | ~250 | Melting followed by evaporation. researchgate.netiucr.org |

| Caffeine | ~236 | ~175 | Crystalline phase change before melting and evaporation. iucr.org |

| Uric Acid | Decomposes >300 | ~375 | Decomposes without melting. iucr.org |

Data compiled from studies on purine derivatives under specific experimental conditions (e.g., heating rate, atmosphere). researchgate.netiucr.org

For this compound, it is expected to exhibit a distinct melting point, and its thermal stability would be influenced by the nature of the intermolecular interactions in its crystal lattice. The absence of hydrogen-bonding donor sites (like N-H groups) might lead to a lower melting point compared to unsubstituted or partially N-methylated purines, due to weaker intermolecular forces.

Theoretical and Computational Chemistry Studies on 2,9 Dimethyl 9h Purine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2,9-Dimethyl-9H-purine. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous chemical and physical properties can be derived.

The study of this compound heavily relies on sophisticated computational methodologies to accurately model its properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous, first-principles approach. However, due to their high computational cost, Density Functional Theory (DFT) has become the predominant method for systems of this size.

DFT offers a favorable balance between computational efficiency and accuracy. Common approaches involve the use of hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact Hartree-Fock exchange, or functionals from the Minnesota family, like M06-2X, which are well-suited for non-covalent interactions. These functionals are paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which include polarization (d,p) and diffuse (++) functions to accurately describe the electron distribution, particularly for lone pairs and potential hydrogen bonding sites. Calculations typically begin with a geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum on the potential energy surface and to obtain thermodynamic data.

The electronic landscape of this compound, as determined by quantum chemical calculations, dictates its reactivity. Key parameters are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability.

For this compound, the HOMO is typically characterized by π-electron density distributed across the purine (B94841) bicyclic system, with significant contributions from the imidazole (B134444) ring. Conversely, the LUMO is a π* anti-bonding orbital, also delocalized over the ring system, representing the most favorable region for accepting an electron. Molecular Electrostatic Potential (MEP) maps further elucidate reactivity, highlighting electron-rich (negative potential) regions around the N1, N3, and N7 atoms, which are primary sites for electrophilic attack and hydrogen bond acceptance. The methyl groups contribute to localized regions of neutral or slightly positive potential.

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.45 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| LUMO Energy | -0.78 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.67 | Indicator of chemical stability and reactivity. A larger gap suggests lower reactivity. |

Tautomerism is a defining feature of the purine scaffold, with the unsubstituted purine existing as a dynamic equilibrium between its 7H and 9H forms. However, in this compound, the presence of a methyl group at the N9 position effectively "locks" the molecule into the 9H tautomeric form. This substitution prevents the proton transfer that would be necessary to form the 7H tautomer, making the 9H isomer the overwhelmingly dominant, if not exclusive, species under normal conditions.

Computational studies confirm this stability. By calculating the relative Gibbs free energies (ΔG) of the optimized 9H tautomer and other hypothetical, less stable isomers (e.g., an imino tautomer formed by a proton shift from the C2-methyl group to the N1 position), the profound thermodynamic preference for the this compound structure is quantified. These calculations, often performed in both the gas phase and with a solvent continuum model (like the Polarizable Continuum Model, PCM) to simulate aqueous environments, consistently show the 9H form to be significantly lower in energy.

| Tautomer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Stability Assessment |

|---|---|---|

| This compound | 0.00 (Reference) | Most stable form; experimentally observed. |

| Hypothetical 2-(Methylene)-9-methyl-2,3-dihydropurine (Imino Tautomer) | +25.8 | Highly unstable; thermodynamically inaccessible. |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling techniques, particularly molecular docking, are indispensable for exploring how this compound might interact with biological targets, such as protein kinases. These simulations predict the preferred binding orientation of the ligand within the protein's active site and estimate the strength of the interaction, providing a structural basis for its biological activity.

Molecular docking simulations position this compound into the three-dimensional structure of a target protein, typically obtained from the Protein Data Bank (PDB). The algorithm samples numerous possible conformations and orientations (poses) of the ligand within the binding pocket and scores them based on a function that approximates the free energy of binding. The resulting docking score provides a quantitative estimate of binding affinity, allowing for the comparison of this compound against different targets or relative to other known ligands.

For example, when docked into the ATP-binding site of cyclin-dependent kinases (CDKs), this compound is predicted to orient itself in a manner that mimics the adenine (B156593) base of ATP. The scoring functions suggest favorable binding, and the relative scores can help prioritize which protein families are most likely to be targeted by this purine scaffold.

| Protein Target (PDB ID) | Predicted Binding Affinity (Docking Score, kcal/mol) | Potential Implication |

|---|---|---|

| CDK2 (e.g., 1HCK) | -7.5 | Strong predicted binding to a key cell cycle regulator. |

| CDK1 (e.g., 4Y7F) | -7.2 | Favorable binding, suggesting potential cross-reactivity with CDK2. |

| GSK-3β (e.g., 1Q3D) | -6.8 | Moderate predicted binding, indicating a lower but possible affinity. |

Beyond a simple score, the primary value of docking is the detailed, 3D visualization of the ligand-protein complex. This allows for the precise identification of the non-covalent interactions that stabilize the binding pose. For this compound in a typical kinase active site, a conserved pattern of interactions is predicted.

The purine core acts as a "hinge-binding" motif. The N1 atom typically forms a hydrogen bond with the backbone NH group of one residue in the hinge region (e.g., Leu83 in CDK2), while the N3 atom can accept a hydrogen bond from the backbone NH of another hinge residue (e.g., Glu81 in CDK2). The N7 atom, located in the solvent-exposed region, can also act as a hydrogen bond acceptor with water molecules or polar side chains. The hydrophobic C2-methyl group projects into a pocket lined with nonpolar residues, forming favorable van der Waals contacts. The N9-methyl group often occupies a hydrophobic region near the ribose-binding pocket, further anchoring the ligand.

| Interaction Type | Ligand Moiety Involved | Protein Residue(s) Involved (Illustrative) | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Purine N1 | Backbone NH of Leu83 | 2.9 - 3.2 |

| Hydrogen Bond (Acceptor) | Purine N3 | Backbone NH of Glu81 | 3.0 - 3.3 |

| Hydrophobic / van der Waals | C2-Methyl Group | Ile10, Val18, Ala31 | 3.5 - 4.5 |

| Hydrophobic / van der Waals | N9-Methyl Group | Leu134, Val64 | 3.6 - 4.6 |

| π-π Stacking | Purine Ring System | Phe80 | 3.4 - 4.0 |

Structure Activity Relationship Sar Investigations of 2,9 Dimethyl 9h Purine Analogues

Influence of Methyl Groups at C2 and N9 on Biological Potency and Selectivity

The methyl groups at the C2 and N9 positions of the 2,9-dimethyl-9H-purine scaffold are fundamental to its interaction with biological targets. The substitution pattern of the purine (B94841) ring, particularly at the C2, C6, and N9 positions, is a key determinant of binding affinity and selectivity. imtm.cz

The N9 position of the purine ring is frequently substituted in the design of bioactive molecules. nih.gov While direct alkylation of the purine core often leads to a mixture of N7 and N9 isomers, the N9-substituted product is typically predominant due to the higher nucleophilicity of the N9 nitrogen. researchgate.net Studies on 2,6,9-trisubstituted purines have shown that the nature of the substituent at N9 can significantly impact cytotoxicity. For instance, in a series of compounds tested against various cancer cell lines, the length of the alkyl chain at N9 was found to influence potency, with a pentyl group at this position leading to the highest activity in several cell lines. imtm.cz However, in other cases within the same study, the substitution at N9 did not appear to be a primary determinant of the cytotoxic effect, suggesting that its influence is context-dependent and may rely on the nature of substituents at other positions of the purine ring. imtm.cz

The C2 position is another critical site for modification. Research on 2,6,9-trisubstituted purines has indicated that reducing the steric bulk of the substituent at C2 can be favorable for cytotoxic activity. imtm.cz For example, replacing a larger group with a smaller chlorine atom at the C2 position was associated with an increase in cytotoxicity. imtm.cz Conversely, the introduction of bulky systems at this position was found to be unfavorable for activity. imtm.cz Theoretical studies on substituted purines have also shown that substitution at the C2 position can considerably decrease the energy of the first π→π* electronic transition state. researchgate.net The presence of methyl groups, as in this compound, can also enhance metabolic stability by reducing the susceptibility to oxidative deamination compared to unmodified purines.

Exploration of Substituent Effects at Other Purine Ring Positions (e.g., C6)

The C6 position of the purine ring has been a major focus for synthetic modifications to explore SAR. The introduction of various substituents at this position has led to the discovery of compounds with significant biological activities, particularly as kinase inhibitors.

A notable strategy involves the introduction of arylpiperazinyl or arylpiperidinyl moieties at the C6 position. imtm.cz SAR studies have revealed that an arylpiperazinyl system connected at C6 is beneficial for cytotoxic activity against cancer cell lines. imtm.cz For instance, in a series of 2,6,9-trisubstituted purines, compounds with a chlorine atom at C2 and an arylpiperidine moiety at C6, particularly with electron-withdrawing groups on the aryl ring, demonstrated potent cytotoxic effects. imtm.cz

Another approach has been the linkage of bulky, lipophilic groups like adamantane (B196018) to the C6 position. mdpi.com In one study, adamantane skeletons were linked to C6 via phenylene spacers. These modifications were well-tolerated and, in some cases, led to higher inhibitory activity against cyclin-dependent kinase 2 (CDK2)/cyclin E compared to the parent compounds. mdpi.com This highlights that appropriate substitution at C6 can improve pharmacochemical properties without compromising, and sometimes even enhancing, biological activity. mdpi.com

The nature of the substituent at the C8 position also plays a role. In a study of 6,8,9-trisubstituted purine analogues, the presence of a phenyl group at the C-8 position was identified as a promising scaffold for developing compounds with improved anticancer properties. tubitak.gov.tr

The following table summarizes the effects of different substituents at the C6 position on the cytotoxic activity of purine analogues against the HL-60 human leukemia cell line.

| Compound | C6-Substituent | C2-Substituent | N9-Substituent | IC₅₀ (µM) on HL-60 cells |

|---|---|---|---|---|

| 4g | 4-(Trifluoromethyl)phenyl | Cyclohexylamino | n-Butyl | 14.3 |

| 4j | 4-(Trifluoromethyl)phenyl | Cyclohexylamino | n-Pentyl | 8.6 |

| 7g | 4-(4-Nitrophenyl)piperazin-1-yl | Cl | n-Pentyl | 2.8 |

| 7h | 4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl | Cl | n-Pentyl | 1.5 |

| 7i | 4-(4-Chlorophenyl)piperazin-1-yl | Cl | n-Pentyl | 2.1 |

Data sourced from a study on 2,6,9-trisubstituted purine derivatives. imtm.cz

Elucidation of Specific Structural Motifs Critical for Target Engagement

Successful drug design relies on identifying specific structural motifs that are essential for high-affinity binding to the biological target. In the context of this compound analogues, several such motifs have been elucidated through structural biology and SAR studies.

For CDK inhibitors, the 2,6,9-trisubstitution pattern on the purine core is a well-established pharmacophore. imtm.cz Docking studies have provided insights into how these molecules interact with the kinase active site. For example, the adamantane scaffold at the C6 position in some purine derivatives was shown to occupy the ATP binding pocket, participating in non-polar interactions that contribute to the stabilization of the enzyme-inhibitor complex. mdpi.com

In the case of Hsp90 paralog Grp94 inhibitors, a distinct SAR has been identified. nih.gov The selectivity of these purine-based ligands is achieved through the insertion of an 8-aryl group into a unique allosteric pocket (site 2) that is not present in other Hsp90 isoforms. nih.gov The linker between the purine core and the aryl moiety, as well as substituents on the C8-aryl ring, are critical for this selective engagement. nih.gov

For bromodomain inhibitors, a 9H-purine scaffold has been shown to interact with the BRD9 bromodomain, revealing the plasticity of the binding pocket. acs.org A phenyl substituent at the C6 position was found to be a key feature for binding to the BRD4(1) bromodomain. acs.org This interaction is primarily driven by enthalpic contributions. acs.org

The arylpiperidine moiety attached to the C6 position has also been identified as a crucial structural element for the anticancer activity of certain purine derivatives. imtm.cz This motif is thought to be essential for achieving high potency and selectivity. imtm.cz

Relationship between Stereochemistry and Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. The differential interaction of stereoisomers with chiral biological macromolecules like enzymes and receptors can lead to significant differences in potency and efficacy.

In the field of purine analogues, this has been demonstrated in studies involving chiral centers. For example, research on purine derivatives with a hydroxyethyl (B10761427) linker has evaluated the influence of stereochemistry on cytostatic activity. researchgate.net The synthesis and biological evaluation of both racemic mixtures and optically pure enantiomers of aryl-substituted purines have been conducted to understand how chirality affects their antiproliferative properties. mdpi.com

Specifically, purine derivatives containing a 2-hydroxyeth-1-yl spacer connected to a 1,2,3-triazole ring showed promising submicromolar antiproliferative activity, and the stereochemistry of the hydroxyl group was a key factor. researchgate.net The introduction of a chiral center allows for more specific interactions within the binding site of the target protein, potentially leading to enhanced selectivity for tumor cells. researchgate.net

The anomeric configuration (α or β) of nucleoside analogues, which are a class of purine derivatives, also plays a critical role in their biological activity. Studies on 2-deoxy-pentofuranosyl purines have investigated the activity of both α- and β-anomers, highlighting the importance of the stereochemical orientation at the anomeric carbon. acs.org

Physicochemical Property Correlations with Biological Activity

The biological activity of a compound is often correlated with its physicochemical properties, such as lipophilicity, polar surface area (PSA), and molecular weight. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

For purine derivatives, the purine heterocycle itself is known to improve pharmacological activities and physicochemical properties. mdpi.com The introduction of various substituents can modulate these properties to optimize biological response. For instance, the use of electron-withdrawing groups (EWGs) like nitro or chloro groups can increase the hydrophobic nature of the molecule, which may enhance its ability to cross microbial membranes. rsc.org In contrast, a fluorinated benzyl (B1604629) group at the N7 position can modulate lipophilicity while also introducing the potential for specific π-π stacking interactions.

Quantitative structure-activity relationship (QSAR) studies have been employed to model the correlation between physicochemical properties and biological activity. A 3D-QSAR study on a series of 2,6,9-trisubstituted purines revealed that steric properties had a greater influence on cytotoxicity than electronic properties, accounting for approximately 70% of the contribution. imtm.cz This model supported the observation that bulky substituents at C2 were unfavorable for activity. imtm.cz

The lipophilicity, often expressed as LogP, is a critical parameter. For example, a comparative analysis of purine derivatives showed that a higher calculated lipophilicity (XLogP3) was associated with enhanced membrane permeability. However, a sufficient number of hydrogen bond acceptors is necessary to maintain adequate water solubility. One study highlighted a compound with an XLogP3 of ~3.2 and six hydrogen bond acceptors as having a good balance. The topological polar surface area (TPSA) is another key descriptor, with a TPSA of around 98.5 Ų being indicative of moderate blood-brain barrier permeability for certain purine derivatives.

The table below presents some calculated physicochemical properties for a selection of 2,6,9-trisubstituted purine analogues.

| Compound | Molecular Formula | Molecular Weight (g/mol) | MolLogP | Topological Polar Surface Area (MolPSA) |

|---|---|---|---|---|

| 4j | C₂₅H₂₈F₃N₅ | 471.52 | 5.89 | 61.68 |

| 7g | C₂₀H₂₄ClN₇O₂ | 445.91 | 3.54 | 105.79 |

| 7h | C₂₁H₂₄ClF₃N₆ | 468.91 | 4.91 | 83.74 |

| 7i | C₂₀H₂₄Cl₂N₆ | 435.36 | 4.53 | 83.74 |

Data sourced from a study on 2,6,9-trisubstituted purine derivatives. imtm.cz

Mechanistic Biological Investigations of 2,9 Dimethyl 9h Purine Derivatives in Cellular and Biochemical Systems in Vitro

Interactions with Nucleic Acids (DNA and RNA) and Their Dynamics

Purine (B94841) derivatives, due to their structural similarity to endogenous nucleobases, are recognized for their capacity to interact with and disrupt the function of nucleic acids. The planar geometry of the purine ring system facilitates π–π stacking and potential intercalative interactions with the base pairs of DNA and RNA. This can interfere with essential processes such as DNA replication and RNA transcription. Upon intracellular phosphorylation, certain purine analogs can be incorporated directly into DNA or RNA strands, leading to structural abnormalities that trigger cell cycle arrest and apoptosis.

The nature of the interaction between purine derivatives and nucleic acids is governed by hydrogen-bonding patterns. Canonical nucleobases typically form Watson-Crick base pairs, which are fundamental to the static functions of DNA, such as storing genetic information. However, alternative conformations, like Hoogsteen base pairing, are crucial for the dynamic functions of these biomacromolecules. Research into 8-substituted purine derivatives shows that modifications to the purine core can alter these hydrogen-bonding patterns, potentially disrupting the normal dynamics and function of DNA and RNA. The substitution on the purine ring does not significantly change the stabilization of Watson-Crick pairs but can influence the formation of alternative structures.

Enzyme Inhibition Profiling

Derivatives of the 2,9-disubstituted purine scaffold have been extensively profiled for their ability to inhibit a wide range of enzymes critical to cellular function and disease progression.

Kinase Inhibition Assays (e.g., PI3K, Nek2, CDK2, FLT3)

The purine scaffold is a well-established framework for the development of potent protein kinase inhibitors.

Phosphoinositide 3-kinases (PI3K): A series of 2,9-disubstituted-6-morpholino purine derivatives have been identified as potent and selective inhibitors of PI3Kα, a key enzyme in a frequently activated signaling cascade in cancer. nih.govmdpi.com One such derivative demonstrated an IC50 value of 11 nM for PI3Kα. nih.govmdpi.com

NIMA-related kinase 2 (Nek2): Nek2 is a serine/threonine kinase that regulates centrosome separation during mitosis and is overexpressed in many cancers. Modifications to the purine scaffold have been explored to enhance potency against Nek2 while reducing activity against other kinases like CDK2. nih.gov For instance, introducing an (E)-dialkylaminovinyl substituent at the C-6 position led to compounds with selectivity for Nek2. nih.gov Additionally, 2-arylamino-6-ethynylpurines have been developed as irreversible inhibitors of Nek2 by targeting a cysteine residue (Cys22) near the catalytic domain. rsc.org

Cyclin-dependent kinase 2 (CDK2): 2,6,9-trisubstituted purine derivatives have shown potent inhibitory activity against CDKs, which are essential for regulating the cell cycle. mdpi.com

FMS-like tyrosine kinase 3 (FLT3): In the context of leukemia, 2,6,9-trisubstituted purine derivatives have been developed as inhibitors of oncogenic kinases, including FLT3-ITD. mdpi.com One compound, 5b , was identified as a selective inhibitor with an IC50 of 0.38 μM for FLT3-ITD. mdpi.com

Table 1: Kinase Inhibition by 2,9-Disubstituted Purine Derivatives

| Compound Class | Target Kinase | IC50 Value |

|---|---|---|

| 2,9-disubstituted-6-morpholino purine | PI3Kα | 11 nM |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine | Nek2 | 0.27 µM |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | Nek2 | 0.06 µM |

| 2,6,9-trisubstituted purine (Compound 5b) | FLT3-ITD | 0.38 µM |

Inhibition of Phosphodiesterases and Sulfotransferases

Phosphodiesterases (PDEs): These enzymes regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. A series of purin-6-one derivatives have been evaluated for their inhibitory activity against phosphodiesterase-2 (PDE2). uky.edu The most potent compound from this series, 2p , exhibited an IC50 value of 0.18 μM. uky.edu Molecular docking studies suggest these inhibitors bind within the hydrophobic pockets of the enzyme's catalytic active site. uky.edu

Sulfotransferases (SULTs): SULTs are involved in the metabolism and detoxification of a variety of compounds. A fluorescence-based assay used to screen a large compound library identified 11 inhibitors of β-arylsulfotransferase-IV, most of which were purine or pyrimidine (B1678525) derivatives. nih.gov The most potent of these inhibitors demonstrated a Ki value of 96 nM and showed remarkable specificity for the sulfotransferase enzyme over other purine-binding enzymes. nih.gov

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1) Inhibition in Mycobacterial Models

DprE1 is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the bacterial cell wall, making it a critical target for anti-tuberculosis drug discovery. nih.gov Several classes of DprE1 inhibitors have been identified. nih.gov In-silico approaches have identified potential DprE1 inhibitors with a 9-isopropyl-9H-purin core, demonstrating that this scaffold can effectively target the enzyme.

Receptor Ligand Binding and Modulation Studies (e.g., Adenosine (B11128) Receptors)

Purine derivatives are natural ligands for purinergic receptors, including adenosine receptors (ARs), which are G protein-coupled receptors involved in numerous physiological processes. Research has focused on designing substituted purines as selective antagonists for AR subtypes.

A study of 2,6,9-trisubstituted adenines revealed that substitutions at the 2, 6, and 9 positions of the purine core result in antagonists with distinct receptor selectivity profiles for human A1, A2A, A2B, and A3 subtypes. nih.gov For example, introducing a propyl chain at the N-9 position appeared to favor interaction with A2B receptors. nih.gov Another investigation into 9-ethylpurine derivatives found that 8-Bromo-9-ethyladenine showed high affinity for A2A and A2B subtypes, with Ki values of 0.052 μM and 0.84 μM, respectively. nih.gov These studies demonstrate that modifications on the 2,9-disubstituted purine scaffold can precisely modulate binding affinity and selectivity for different adenosine receptor subtypes. nih.govnih.gov

Table 2: Adenosine Receptor Binding Affinity of 9-Substituted Purine Derivatives

| Compound | Target Receptor | Ki Value |

|---|---|---|

| 8-Bromo-9-ethyladenine | A2A | 0.052 µM |

| 8-Bromo-9-ethyladenine | A2B | 0.84 µM |

| 8-Hexynyl-9-ethyladenine | A3 | 0.62 µM |

Cellular Signaling Pathway Modulation (In Vitro)

Derivatives of 2,9-disubstituted purines have been shown to modulate various intracellular signaling pathways, often as a downstream consequence of their enzyme inhibition or receptor binding activities.

EGFR Pathway: A class of 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives were developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). Western blot analysis confirmed that a lead compound from this series significantly inhibited EGFR phosphorylation, a critical step in the activation of this pathway. nih.gov

MAPK and STAT Pathways: Certain 2,6,9-trisubstituted anilinopurines have been observed to affect the MAPK and STAT signaling pathways in leukemia cell lines. nih.gov This activity is often linked to the inhibition of upstream receptor tyrosine kinases like PDGFRα. nih.gov

Hedgehog (Hh) Signaling Pathway: One 2,6,9-trisubstituted purine derivative was identified as an inhibitor of the Hedgehog signaling pathway, which is aberrantly activated in several cancers, showing a nanomolar IC50 value in a Gli-luciferase reporter assay. mdpi.com

These findings underscore the versatility of the 2,9-disubstituted purine scaffold in generating molecules that can potently and often selectively modulate key biological targets and pathways in vitro.

Inhibition of Toll-like Receptor 4 (TLR4)/MyD88/NF-κB Signaling Pathway

Derivatives of the 9H-purine scaffold have been investigated as novel inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is a key mediator of inflammatory responses. nih.govfrontiersin.org Activation of this pathway, often by lipopolysaccharide (LPS), leads to the interaction of TLR4 with the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88), initiating a cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov Aberrant NF-κB activation is associated with a variety of inflammatory diseases. nih.gov

In an effort to develop anti-inflammatory agents, a series of 9-cinnamyl-9H-purine derivatives were designed and synthesized. nih.govacs.org Among the synthesized analogues, compound 5e demonstrated the most significant anti-inflammatory activity. acs.org Mechanistic studies revealed that 5e directly interferes with the TLR4 signaling pathway by disrupting the protein-protein interaction between TLR4 and MyD88. nih.govacs.org This disruption prevents the downstream signaling events, leading to the suppression of the NF-κB pathway. korea.ac.kr

The inhibitory effect of these purine derivatives was quantified in LPS-induced macrophage models. Compound 5e was found to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, with a half-maximal inhibitory concentration (IC₅₀) of 6.4 µM. nih.govacs.org This potency was notably greater than that of resveratrol, a well-known anti-inflammatory compound, which had an IC₅₀ of 26.4 µM in the same assay. nih.govacs.org Furthermore, treatment with 5e led to a reduction in the levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). nih.govkorea.ac.kr The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes whose expression is driven by NF-κB, was also lowered. nih.gov Further evidence of NF-κB inhibition was demonstrated by the observation that 5e prevented the translocation of NF-κB from the cytosol to the nucleus in LPS-stimulated cells. nih.gov

Table 1: Inhibitory Activity of 9-Cinnamyl-9H-purine Derivative 5e on Inflammatory Markers

| Compound | Target/Assay | IC₅₀ (µM) | Observed Effect |

|---|---|---|---|

| 5e | Nitric Oxide Production (LPS-induced macrophages) | 6.4 | Inhibition of NO production |

| Resveratrol (Reference) | Nitric Oxide Production (LPS-induced macrophages) | 26.4 | Inhibition of NO production |

| 5e | TLR4-MyD88 Interaction | - | Disruption of protein-protein interaction |

| 5e | NF-κB Translocation | - | Inhibition of nuclear translocation |

| 5e | Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) | - | Reduced levels |

| 5e | iNOS and COX-2 Protein Levels | - | Reduced levels |

Modulation of Heat Shock Protein 90 (Hsp90) Function

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. nih.gov Consequently, Hsp90 has become an attractive target for cancer therapy, and purine-based scaffolds have been extensively explored as Hsp90 inhibitors. nih.govnih.gov These inhibitors typically act by binding to the N-terminal ATP pocket of Hsp90, which is crucial for its chaperone activity. nih.govmdpi.com

A variety of 9H-purine derivatives have been developed that demonstrate potent Hsp90 inhibition. These synthetic inhibitors often offer advantages over natural product inhibitors, such as improved solubility and cell permeability. nih.gov For example, a series of N7/N9-substituted purines were designed to target the hydrophobic pocket of Hsp90. nih.gov Within this series, isoxazole (B147169) derivatives 6c and 6b , and a six-membered derivative 14 , showed significant Hsp90α inhibitory activity with IC₅₀ values of 0.203 µM, 1.76 µM, and 1.00 µM, respectively, in a cell-free fluorescence polarization assay. nih.gov The binding of these compounds to Hsp90 was shown to inhibit its intrinsic ATPase activity, which is essential for its function. nih.govmdpi.com

Further modifications to the purine scaffold, specifically at the 8 and 9 positions, have led to the development of orally active Hsp90 inhibitors. nih.gov By inserting an amino functionality into the N9 side chain of 8-sulfanyladenine derivatives, researchers were able to improve water solubility and oral bioavailability. nih.gov The neopentylamine (B1198066) derivative 42 from this series exhibited high potency in a HER-2 degradation assay, with an IC₅₀ of 90 nM. HER-2 is a well-known Hsp90 client protein, and its degradation is a hallmark of Hsp90 inhibition. nih.gov

Table 2: In Vitro Hsp90 Inhibitory Activity of 9H-Purine Derivatives

| Compound | Assay | Target | IC₅₀ |

|---|---|---|---|

| 6c (isoxazole derivative) | Fluorescence Polarization | Hsp90α | 0.203 µM |

| 14 (six-membered derivative) | Fluorescence Polarization | Hsp90α | 1.00 µM |

| 6b (isoxazole derivative) | Fluorescence Polarization | Hsp90α | 1.76 µM |

| 42 (neopentylamine derivative) | HER-2 Degradation | Hsp90 (cellular) | 90 nM |

Effects on MAPK Signaling and Tyrosine Kinases

The purine scaffold is a well-established framework for the design of kinase inhibitors, owing to its structural similarity to the adenine (B156593) core of ATP. semanticscholar.org Dysregulation of protein kinases, including tyrosine kinases, is a common feature of carcinogenesis. nih.gov Consequently, 2,9-disubstituted and 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of various oncogenic kinases. semanticscholar.orgnih.gov

Research has identified specific 2,6,9-trisubstituted purine derivatives with high selectivity for certain tyrosine kinases. researchgate.net In a panel of kinase assays, compound 4f was identified as a potent inhibitor of the Bcr-Abl fusion protein, a tyrosine kinase central to chronic myeloid leukemia, with an IC₅₀ of 70 nM. researchgate.net Other derivatives showed high selectivity for different tyrosine kinases; compound 5j inhibited Bruton's tyrosine kinase (BTK) with an IC₅₀ of 0.41 µM, and compound 5b was effective against FMS-like tyrosine kinase 3 with an internal tandem duplication (FLT3-ITD), exhibiting an IC₅₀ of 0.38 µM. researchgate.net Another 2,6,9-trisubstituted purine, referred to as compound III , was reported to be a potent inhibitor of several tyrosine kinases, including Src and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are important targets in cancer therapy. semanticscholar.org

Table 3: Tyrosine Kinase Inhibition by 2,6,9-Trisubstituted Purine Derivatives

| Compound | Target Tyrosine Kinase | IC₅₀ |

|---|---|---|

| 4f | Bcr-Abl | 70 nM |

| 5b | FLT3-ITD | 0.38 µM |

| 5j | BTK | 0.41 µM |

| III | Src, VEGFR2 | Not Specified |

Cell-Based Phenotypic Screening and Mechanistic Elucidation (In Vitro)

Inhibition of Cellular Proliferation in Non-clinical Cell Lines

A primary goal in the development of purine derivatives has been the discovery of novel anticancer agents. Numerous studies have screened these compounds for their ability to inhibit the growth of various cancer cell lines in vitro. nih.govresearchgate.netdeepdyve.com

A series of (RS)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives were synthesized and evaluated for anticancer activity against the MCF-7 human breast cancer cell line. nih.gov The most active compound, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine , demonstrated potent growth inhibition with an IC₅₀ value of 2.75 ± 0.02 µM. nih.gov In another study, a library of 31 novel 2,6,9-trisubstituted purine derivatives was tested against seven different cancer cell lines. nih.gov Compound 7h from this series emerged as a particularly effective agent, showing higher potency than the established chemotherapy drug cisplatin (B142131) in four of the seven cancer cell lines tested. nih.gov

Systematic screening of 9-ethyl-9H-purine derivatives (EPDs) against a panel of human cervical cancer cells (HeLa, SiHa, CaSki), murine osteosarcoma cells (LM8, LM8G7), and human ovarian cancer cells (OVSAHO, SKOV-3) revealed structure-activity relationships. nih.govdeepdyve.com It was found that the presence of a trifluoromethoxy group or a trifluoromethyl group was crucial for significant activity against cervical cancer cells, while an isopropoxy group conferred better inhibitory activity against osteosarcoma and ovarian cancer cell lines. nih.govdeepdyve.com

Table 4: Antiproliferative Activity of 9H-Purine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | Breast Cancer | 2.75 ± 0.02 |

| 7h | Reported effective in 4 of 7 cancer cell lines (specific lines and IC₅₀ values not detailed in source) | - | |

| 9-ethyl-9H-purine derivatives | HeLa, SiHa, CaSki | Cervical Cancer | Activity dependent on trifluoromethoxy/trifluoromethyl groups |

| 9-ethyl-9H-purine derivatives | LM8, LM8G7 | Osteosarcoma | Activity influenced by isopropoxy group |

| 9-ethyl-9H-purine derivatives | OVSAHO, SKOV-3 | Ovarian Cancer | Activity influenced by isopropoxy group |

Mechanisms of Apoptosis Induction in Cellular Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a key mechanism for many anticancer therapies. nih.gov The Bcl-2 family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov This family includes anti-apoptotic members like Bcl-2 and Bcl-xL, which prevent cell death, and pro-apoptotic members like Bax and Bak, which promote it. nih.govyoutube.com The balance between these opposing factions determines the cell's fate. A commitment to apoptosis typically involves the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase proteases that execute the cell death program. nih.gov

Several 9H-purine derivatives have been shown to exert their anticancer effects by inducing apoptosis. nih.govnih.gov Treatment of MCF-7 breast cancer cells with (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine resulted in a substantial increase in the population of apoptotic cells, reaching 70.08 ± 0.33% compared to control cells. nih.gov Similarly, compound 7h was demonstrated to induce apoptosis in HL-60 leukemia cells. nih.gov

The mechanism of apoptosis induction can be linked to the inhibition of specific cellular targets. For instance, Cyclin-dependent kinase 9 (CDK9) controls the transcription of short-lived anti-apoptotic genes, including Mcl-1, a member of the Bcl-2 family. semanticscholar.org Inhibition of CDK9 by purine-based small molecules can therefore downregulate Mcl-1 expression, tipping the balance towards apoptosis and enhancing cancer cell death. semanticscholar.org

Investigations into Cell Cycle Arrest Mechanisms

The cell division cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. semanticscholar.org Because uncontrolled proliferation is a hallmark of cancer, CDKs are prime targets for the development of anticancer drugs. nih.gov Purine derivatives have been successfully developed as potent inhibitors of various CDKs, leading to cell cycle arrest at different phases. semanticscholar.orgnih.govechinobase.org

Different purine derivatives have been shown to induce arrest at distinct phases of the cell cycle. For example, some active derivatives of (RS)-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine were found to cause cell cycle arrest in the G2/M phase in breast cancer cells. nih.gov In contrast, compound 7h was reported to cause S-phase arrest in HL-60 cells. nih.gov Another compound, a selective CDK4 inhibitor designated 9a , induced G1 phase arrest. researchgate.net

The specific phase of arrest is often determined by the CDK that is most potently inhibited. A 9H-purine derivative, compound 3a , was found to be a highly potent inhibitor of the CDK2-cyclin E2 complex, which is critical for the G1/S transition, with an IC₅₀ value of 6.0 ± 0.1 nM. nih.gov Other 2,6,9-trisubstituted purines, such as 4e and 5e , were strong inhibitors of CDK1-cyclin B (IC₅₀ of 60 nM), the key driver of mitosis (M-phase). nih.gov Furthermore, compound B5 was identified as a selective inhibitor of CDK9-cyclin T1, which, in addition to its role in apoptosis, also regulates transcription and can indirectly affect cell cycle progression. nih.gov

Table 5: Cyclin-Dependent Kinase (CDK) Inhibition by 9H-Purine Derivatives

| Compound | Target CDK | IC₅₀ | Resulting Cell Cycle Arrest |

|---|---|---|---|

| 3a | CDK2-cyclin E2 | 6.0 ± 0.1 nM | G1/S Phase |

| 4e | CDK1-cyclin B | 60 nM | G2/M Phase |

| 5e | CDK1-cyclin B | 60 nM | G2/M Phase |

| B5 | CDK9-cyclin T1 | - | - |

| 9a | CDK4 | - | G1 Phase |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | Not Specified | - | G2/M Phase |

| 7h | Not Specified | - | S Phase |

Impact on DNA Synthesis and Repair Processes

Derivatives of purines, including structures related to 2,9-Dimethyl-9H-purine, have been investigated for their potential to modulate DNA repair pathways, which is a critical strategy in cancer therapy. One area of focus is the inhibition of enzymes involved in repairing DNA damage caused by chemotherapeutic agents. For instance, lipophilic derivatives of purine nucleosides have been synthesized and studied as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1). mdpi.com Tdp1 is a DNA repair enzyme that can counteract the effects of Topoisomerase 1 (Top1) inhibitors like topotecan (B1662842), a clinically used anticancer drug. mdpi.com The mechanism of topotecan involves the stabilization of covalent Top1-DNA complexes, which leads to DNA damage and cell death. mdpi.com Tdp1 can remove these complexes, thus reducing the efficacy of the drug. mdpi.com

In vitro studies have demonstrated that certain lipophilic purine nucleoside derivatives can effectively suppress the activity of Tdp1, with IC50 values in the micromolar range. mdpi.com The inhibitory effect of these compounds on Tdp1 leads to an enhancement of DNA damage induced by topotecan in human cell lines, as demonstrated by Comet assays. mdpi.com This sensitization of cancer cells to the effects of topotecan suggests that inhibiting Tdp1 with purine derivatives could be a promising approach to improve the effectiveness of existing cancer chemotherapies. mdpi.com By preventing the repair of topotecan-induced DNA lesions, these purine derivatives can potentiate the cytotoxic effects of the drug. mdpi.com

Applications as Fluorescent Probes and Reporters in Biochemical Assays

Purine derivatives have been successfully modified to create fluorescent probes for studying biological processes and molecules. nih.govnih.gov These probes are valuable tools in biochemical assays, fluorescence microscopy, and flow cytometry. nih.govresearchgate.net For example, fluorescent ligands based on a purine scaffold have been synthesized to target Heat shock protein 90 (Hsp90), a chaperone protein that is a significant target in cancer therapy. nih.govresearchgate.net

Researchers have conjugated PU-H71, a purine-scaffold inhibitor of Hsp90, with various fluorophores such as fluorescein (B123965) isothiocyanate (FITC), 4-nitrobenzo researchgate.netnih.govbohrium.comoxadiazole (NBD), and sulforhodamine 101 (Texas Red). nih.govcornell.edu Two of these fluorescent derivatives, PU-H71-NBD1 and PU-H71-FITC2, have proven to be effective probes for investigating Hsp90 in living cells. nih.govresearchgate.net These tools allow for the analysis of Hsp90 in diverse cell populations through techniques like fluorescence-activated flow cytometry. nih.gov

Furthermore, novel series of bright fluorescent purine analogues have been developed that exhibit sensitivity to their microenvironment. nih.gov These compounds, such as 8-(phenylethynyl)phenylated 2-amino-2'-deoxyadenosine (B14560) and 2'-deoxyisoguanosine (B9890) derivatives, display strong solvatochromicity and pH-dependent fluorescent properties. nih.gov Their maximum emission is in the visible region of the spectrum, and some exhibit bright fluorescence in various solvents. nih.gov These characteristics indicate that such purine analogues can serve as promising fluorescent probes that are responsive to changes in their local environment. nih.gov

| Probe Name | Fluorophore | Target Protein | Application |

| PU-H71-NBD1 | 4-nitrobenzo researchgate.netnih.govbohrium.comoxadiazole (NBD) | Heat shock protein 90 (Hsp90) | Fluorescence microscopy, Flow cytometry |

| PU-H71-FITC2 | Fluorescein isothiocyanate (FITC) | Heat shock protein 90 (Hsp90) | Fluorescence microscopy, Flow cytometry |

| 8-(phenylethynyl)phenylated 2-amino-2'-deoxyadenosine derivatives | Phenylacetylene | N/A (Environment-sensitive) | Biochemical assays |

| 8-(phenylethynyl)phenylated 2'-deoxyisoguanosine derivatives | Phenylacetylene | N/A (Environment-sensitive) | Biochemical assays |

Evaluation of Broad-Spectrum Biological Activities (In Vitro)

The purine scaffold and related heterocyclic systems are foundational structures in the search for new antimicrobial agents. Fused imidazole (B134444) derivatives, which share structural similarities with purines, are known to exhibit antimicrobial properties by mechanisms that may include causing double-stranded DNA breaks and inhibiting protein kinases. nih.gov Similarly, uracil (B121893) derivatives, another class of pyrimidine bases, have demonstrated a broad spectrum of antimicrobial activities. nih.gov While specific studies on this compound are limited, the broader class of purine derivatives continues to be a source of investigation for novel antibacterial and antifungal compounds. nih.gov

Purine analogues have been a cornerstone of antiviral drug development for decades. In vitro studies have explored the antiviral potential of various purine derivatives against a range of viruses. For example, the purine nucleoside analogs penciclovir (B1679225) and ganciclovir (B1264) have been shown to inhibit the replication of duck hepatitis B virus (DHBV), a model for human hepatitis B virus (HBV), in primary duck hepatocyte cultures. nih.gov Both compounds demonstrated comparable inhibition of DHBV DNA replication in short-term treatments. nih.gov However, in longer-term continuous treatment and in washout experiments, penciclovir was found to be more active, suggesting a more persistent inhibitory effect. nih.gov

Conversely, not all purine derivatives exhibit antiviral activity. A study on 9-(2-azido-2,3-dideoxy-beta-D-threo-pentofuranosyl)adenine derivatives, which contain a lipophilic group at the N-6 position of the purine ring, found them to be inactive as antiviral agents in the evaluated assays. nih.gov This highlights the high degree of structural specificity required for antiviral efficacy.